molecular formula C27H27F2N7O5S2 B606598 Centrinone-B CAS No. 1798871-31-4

Centrinone-B

Cat. No.: B606598
CAS No.: 1798871-31-4
M. Wt: 631.7 g/mol
InChI Key: UPZNTUYHCRQOIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of Centrinone B involves scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization . The final product is subjected to rigorous testing to confirm its chemical structure and biological activity.

Chemical Reactions Analysis

Types of Reactions: Centrinone B primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its selectivity and potency .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Centrinone B include organic solvents, catalysts, and specific nucleophiles or electrophiles . The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions involving Centrinone B are typically derivatives with enhanced biological activity or improved pharmacokinetic properties . These derivatives are further evaluated for their efficacy in inhibiting PLK4 and their potential therapeutic applications.

Scientific Research Applications

Centrinone B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Centrinone B is unique among PLK4 inhibitors due to its high selectivity and potency. Similar compounds include:

Biological Activity

Centrinone-B is a selective inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and cell cycle progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation, apoptosis, and its potential applications in cancer research.

  • Chemical Name : 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
  • Molecular Weight : 631.67 g/mol
  • Ki Value : 0.6 nM (high affinity for PLK4)
  • Selectivity : >2000-fold selectivity for PLK4 over Aurora A and B kinases .

This compound operates primarily through the inhibition of PLK4, leading to a range of cellular responses:

  • Centrosome Dynamics :
    • At concentrations around 200 nM, this compound can induce the amplification of centrosomes in approximately 50% of treated cells, while at 500 nM, it results in the depletion of centrioles .
    • This dual effect on centriole number is associated with p53-dependent G1 phase arrest, indicating a significant impact on cell cycle regulation .
  • Cell Cycle Arrest :
    • Treatment with this compound leads to G2/M phase arrest by downregulating key cell cycle proteins such as Cyclin A2, Cyclin B1, and CDK1 .
    • The induction of apoptosis in acute myeloid leukemia (AML) cell lines has been observed, with increased activation of Caspase-3 and PARP following treatment .

Biological Activity in Cancer Research

This compound has shown promise in various cancer models:

  • Acute Myeloid Leukemia (AML) :
    • Studies demonstrated that this compound significantly reduced the proliferation of AML cell lines (OCI-AML3, KG-1) in a dose-dependent manner. The compound induced apoptosis and inhibited colony formation assays .
  • Cell Line Studies :
    • In RPE-1 cells, treatment with this compound resulted in growth arrest correlated with p53 activation. This suggests its potential as a therapeutic agent targeting PLK4 in cancer cells exhibiting aberrant centriole duplication .

Study 1: Effects on AML Cells

In a recent study investigating the effects of this compound on AML cells, researchers treated OCI-AML3 and KG-1 cells with varying concentrations (50–400 nM) over different time periods (24–72 hours). The results indicated that higher concentrations led to decreased cell viability and induced apoptosis via caspase activation .

Concentration (nM)Cell Viability (%)Apoptosis Induction
5080Low
10060Moderate
20040High
400<20Very High

Study 2: Centrosome Amplification

Another study focused on the centrosome dynamics in response to this compound treatment. Cells treated with 200 nM exhibited supernumerary centrosomes, while those treated with 500 nM showed significant centriole depletion . This highlights the concentration-dependent effects of this compound on cellular structure.

Properties

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZNTUYHCRQOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2N7O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100833
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798871-31-4
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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